Ethyl (1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Thiophene-based compounds are a significant class of heterocyclic compounds that show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
The chemical reactions leading to substitution on a thiophene ring can be nucleophilic, electrophilic, or radical . These reactions are crucial for the synthesis of thiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Mechanism of Action
Target of Action
Thiophene-based analogs, a key component of this compound, have been studied extensively and are known to interact with a variety of biological targets . They have shown potential as biologically active compounds with diverse effects, including anticancer, anti-inflammatory, and antimicrobial properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For example, some thiophene derivatives act as inhibitors for certain enzymes, while others may interact with cell receptors or DNA .
Biochemical Pathways
Given the broad range of biological activities associated with thiophene derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, cell proliferation, and microbial growth .
Result of Action
Based on the known effects of thiophene derivatives, potential effects could include altered cell growth, changes in inflammatory responses, and inhibition of microbial growth .
Safety and Hazards
Future Directions
Thiophene-based compounds have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Properties
IUPAC Name |
ethyl N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-2-22-17(21)18-13-7-8-14-12(11-13)5-3-9-19(14)16(20)15-6-4-10-23-15/h4,6-8,10-11H,2-3,5,9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWCCKUANZNTBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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